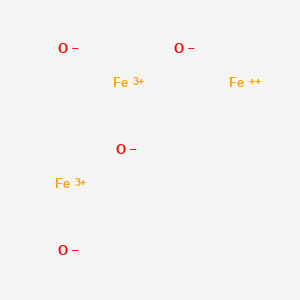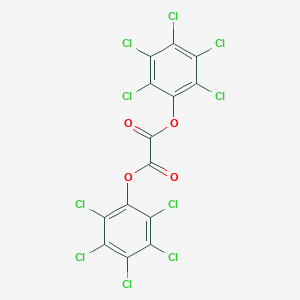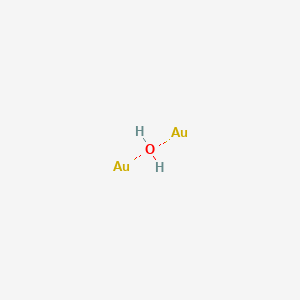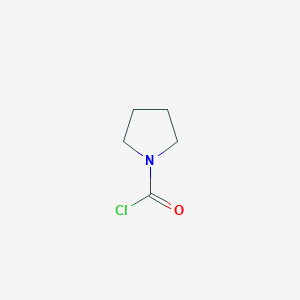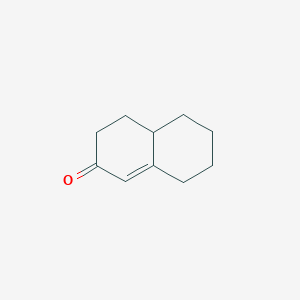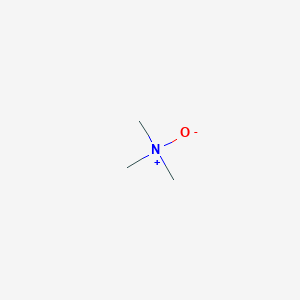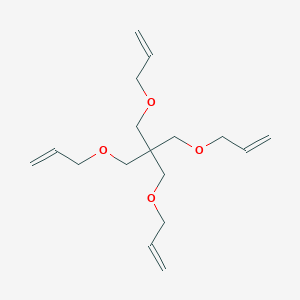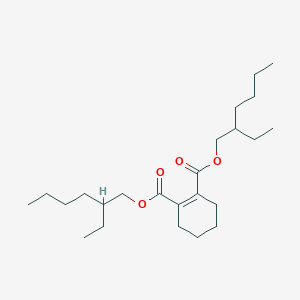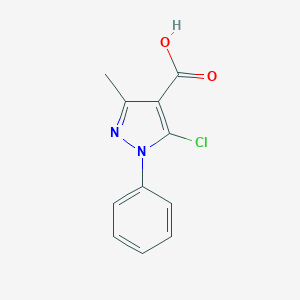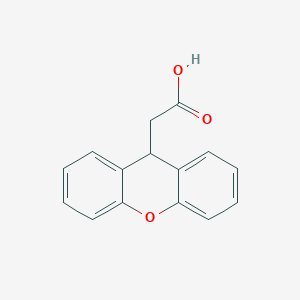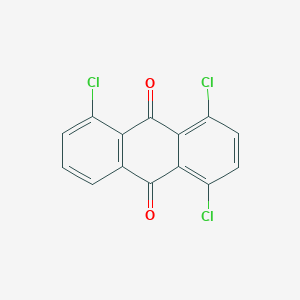
1,4,5-Trichloroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Trichloroanthraquinone (TCAQ) is a synthetic organic compound that belongs to the family of anthraquinone derivatives. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TCAQ is widely used as an oxidizing agent, a dye intermediate, and a catalyst in organic reactions. In
Wissenschaftliche Forschungsanwendungen
1,4,5-Trichloroanthraquinone has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicine. In organic chemistry, 1,4,5-Trichloroanthraquinone is used as an oxidizing agent for the conversion of alcohols to carbonyl compounds. It is also used as a dye intermediate in the production of various dyes. In materials science, 1,4,5-Trichloroanthraquinone is used as a catalyst for the synthesis of graphene oxide and carbon nanotubes. In medicine, 1,4,5-Trichloroanthraquinone has been studied for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 1,4,5-Trichloroanthraquinone is not fully understood. However, it is believed that 1,4,5-Trichloroanthraquinone acts as an oxidizing agent by accepting electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cells and tissues. 1,4,5-Trichloroanthraquinone has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemische Und Physiologische Effekte
1,4,5-Trichloroanthraquinone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,4,5-Trichloroanthraquinone can induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1,4,5-Trichloroanthraquinone can cause liver damage and renal dysfunction in rats.
Vorteile Und Einschränkungen Für Laborexperimente
1,4,5-Trichloroanthraquinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also readily available and relatively inexpensive. However, 1,4,5-Trichloroanthraquinone has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. It can also cause damage to cells and tissues, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,4,5-Trichloroanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 1,4,5-Trichloroanthraquinone, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of 1,4,5-Trichloroanthraquinone in the production of graphene oxide and carbon nanotubes could have significant implications for the field of materials science.
Synthesemethoden
1,4,5-Trichloroanthraquinone can be synthesized using a variety of methods, including the oxidation of anthraquinone with chlorine gas, the reaction of anthraquinone with chlorosulfonic acid, and the reaction of anthraquinone with sulfuryl chloride. The most common method for synthesizing 1,4,5-Trichloroanthraquinone involves the reaction of anthraquinone with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. This method yields high purity 1,4,5-Trichloroanthraquinone with a yield of up to 90%.
Eigenschaften
CAS-Nummer |
1594-64-5 |
|---|---|
Produktname |
1,4,5-Trichloroanthraquinone |
Molekularformel |
C14H5Cl3O2 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
InChI-Schlüssel |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Synonyme |
1,4,5-Trichloro-9,10-antracenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



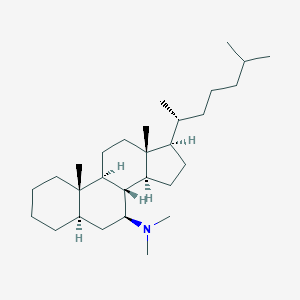
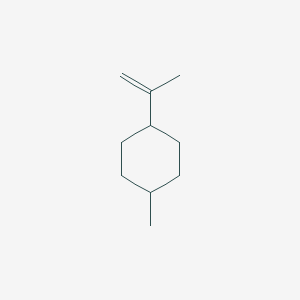
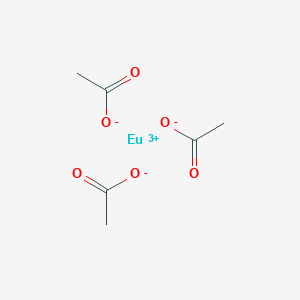
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
